

# 3,3-Dimethylindolin-6-amine chemical structure and IUPAC name.

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 3,3-Dimethylindolin-6-amine

Cat. No.: B1323086

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## An In-depth Technical Guide to 3,3-Dimethylindolin-6-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential biological significance of **3,3-Dimethylindolin-6-amine**. The content is tailored for professionals in research and drug development, offering detailed experimental protocols and insights into its relevance in medicinal chemistry.

## Chemical Structure and IUPAC Name

**3,3-Dimethylindolin-6-amine** is a heterocyclic compound featuring an indoline core. The indoline nucleus is a bicyclic structure composed of a benzene ring fused to a five-membered nitrogen-containing ring. In this specific molecule, two methyl groups are attached to the C3 position of the indoline ring, and an amine group is substituted at the C6 position of the benzene ring.

- IUPAC Name: 3,3-dimethyl-2,3-dihydro-1H-indol-6-amine
- CAS Number: 179898-73-8
- Molecular Formula: C<sub>10</sub>H<sub>14</sub>N<sub>2</sub>

- Molecular Weight: 162.23 g/mol
- SMILES: NC1=CC2=C(C=C1)C(C)(C)CN2

Chemical Structure:

Caption: Chemical structure of **3,3-Dimethylindolin-6-amine**.

## Physicochemical Properties and Spectral Data

A summary of the key physicochemical properties of **3,3-Dimethylindolin-6-amine** and its common precursor, 3,3-Dimethyl-6-nitroindoline, is presented below. While experimental spectral data for **3,3-Dimethylindolin-6-amine** is not widely available in the public domain, it can be obtained from various chemical suppliers.[1]

Property	3,3-Dimethylindolin-6-amine	3,3-Dimethyl-6-nitroindoline
Molecular Formula	C <sub>10</sub> H <sub>14</sub> N <sub>2</sub>	C <sub>10</sub> H <sub>12</sub> N <sub>2</sub> O <sub>2</sub>
Molecular Weight	162.23 g/mol	192.22 g/mol
CAS Number	179898-73-8	179898-72-7
Appearance	Not specified	Not specified
Boiling Point	Not specified	Not specified
Melting Point	Not specified	Not specified
Solubility	Not specified	Not specified
Topological Polar Surface Area	38.9 Å <sup>2</sup>	57.8 Å <sup>2</sup>
Hydrogen Bond Donor Count	2	1
Hydrogen Bond Acceptor Count	2	3

# Experimental Protocols: Synthesis of 3,3-Dimethylindolin-6-amine

The synthesis of **3,3-Dimethylindolin-6-amine** can be achieved through a multi-step process, beginning with the formation of the indoline core, followed by nitration and subsequent reduction of the nitro group to an amine. The following protocol is adapted from a patented synthetic route.

## Workflow for the Synthesis of 3,3-Dimethylindolin-6-amine



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Caption: Synthetic workflow for **3,3-Dimethylindolin-6-amine**.

## Step-by-Step Synthesis Protocol

### Step 1: Synthesis of 3,3-Dimethylindoline

- Hydrazone Formation:** Phenylhydrazine is reacted with isobutyraldehyde in a suitable solvent such as heptane at a controlled temperature (e.g., below 20°C) to form the corresponding hydrazone.
- Fischer Indole Synthesis:** The crude hydrazone is then subjected to cyclization in the presence of a Fischer catalyst, such as methanesulfonic acid, at room temperature to yield 3,3-dimethyl-3H-indole.

- Reduction: The resulting 3H-indole is reduced to 3,3-dimethylindoline. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., with Pd/C) or a metal-acid system.

#### Step 2: Nitration of 3,3-Dimethylindoline

- To a cooled solution (e.g., -15°C to 0°C) of concentrated sulfuric acid, 3,3-dimethylindoline hydrochloride salt is added under an inert atmosphere.
- Fuming nitric acid is then added dropwise while maintaining the low temperature.
- The reaction mixture is stirred for a specified period, after which it is carefully quenched with a base (e.g., NaOH or ammonium hydroxide) to neutralize the acid.
- The product, 3,3-dimethyl-6-nitroindoline, can be extracted with an organic solvent and purified.

#### Step 3: Reduction of 3,3-Dimethyl-6-nitroindoline

- The 6-nitroindoline derivative is dissolved in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
- A catalyst, such as palladium on carbon (Pd/C) or Raney nickel, is added to the solution.
- The mixture is then subjected to hydrogenation with hydrogen gas, typically at elevated pressure, until the reaction is complete.
- Alternatively, reduction can be achieved using a metal in the presence of an acid, such as tin and hydrochloric acid.
- After the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the final product, **3,3-Dimethylindolin-6-amine**.

## Biological Activity and Drug Development Potential

While specific biological data for **3,3-Dimethylindolin-6-amine** is limited in publicly accessible literature, the indoline scaffold is a well-established privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.

## Potential Therapeutic Areas

Indole and indoline derivatives have been investigated for their potential in treating a variety of diseases, including:

- **Cancer:** Many indoline-based compounds have shown potent anticancer activity by targeting various signaling pathways involved in cell proliferation, survival, and angiogenesis.
- **Neurodegenerative Diseases:** Some derivatives have been explored for their neuroprotective effects and as inhibitors of enzymes implicated in neurodegeneration.
- **Inflammatory Diseases:** The indoline core has been used to develop inhibitors of key inflammatory enzymes.

## Quantitative Biological Data of Related 6-Amino-Substituted Indole and Indazole Derivatives

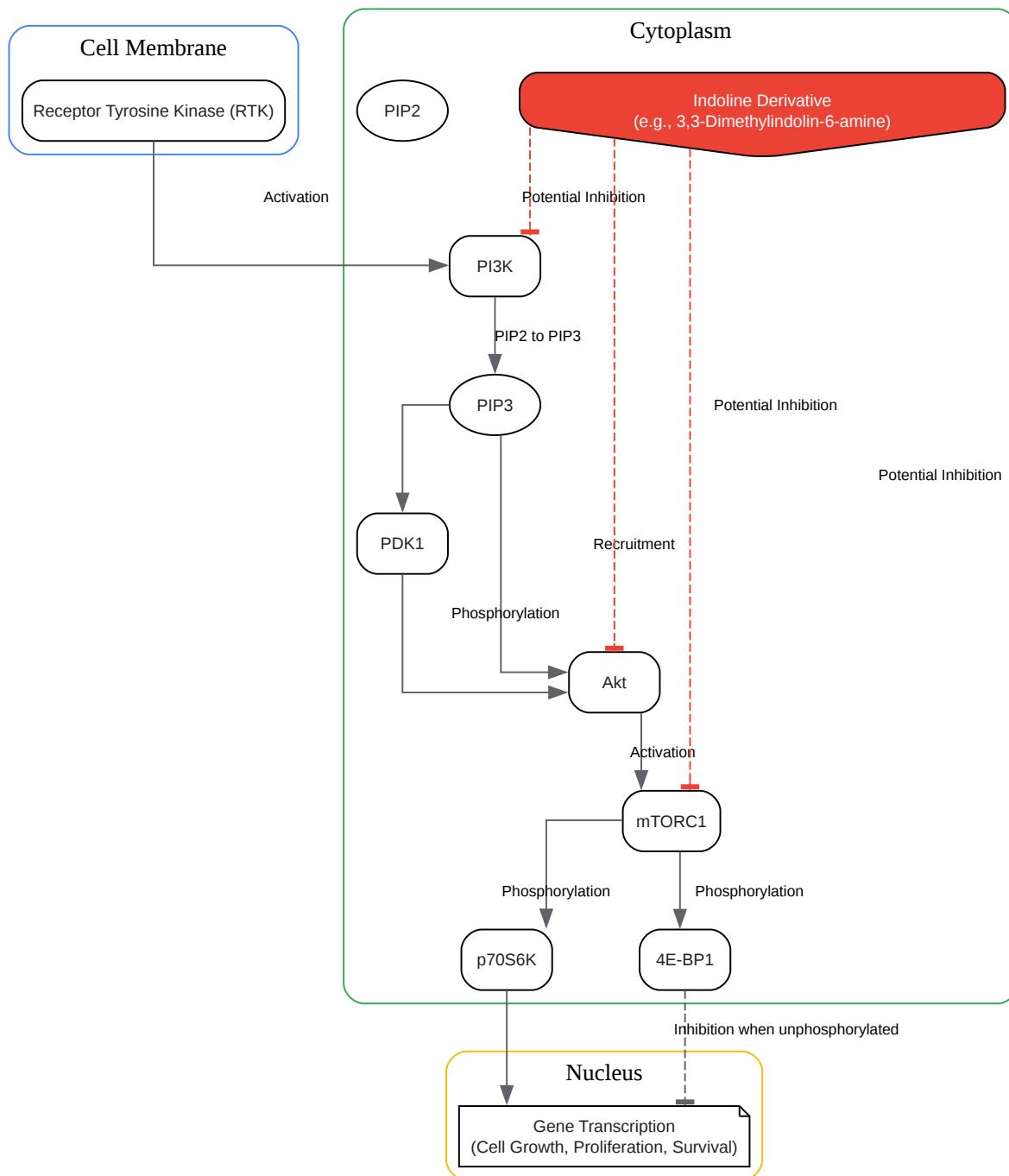
Due to the limited availability of quantitative biological data for **3,3-Dimethylindolin-6-amine**, the following table presents the in vitro activity of structurally related 6-amino-substituted indazole derivatives against various cancer cell lines. This data is provided for comparative purposes to illustrate the potential bioactivity of this class of compounds.

Compound ID	R Group on 6-amino	Cancer Cell Line	IC <sub>50</sub> (µM)
29	4-fluorobenzyl	A549 (Lung)	2.8 ± 1.3
30	4-chlorobenzyl	A549 (Lung)	1.9 ± 1.2
34	3,4-difluorobenzyl	A549 (Lung)	1.8 ± 1.4
36	4-fluorobenzyl	HCT116 (Colon)	0.4 ± 0.3
37	4-chlorobenzyl	SNU-638 (Gastric)	0.7 ± 0.5
39	4-methoxybenzyl	MDA-MB-231 (Breast)	1.7 ± 1.1

Data adapted from a study on 6-substituted aminoindazole derivatives.

## Potential Signaling Pathway Involvement: PI3K/Akt/mTOR Pathway

Indole derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention.

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Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by indoline derivatives.

## Conclusion

**3,3-Dimethylindolin-6-amine** is a valuable building block in medicinal chemistry and drug discovery. Its synthesis is achievable through established chemical transformations. Based on the biological activities of related indoline and indole derivatives, it holds promise as a scaffold for the development of novel therapeutics, particularly in the area of oncology. Further investigation into the specific biological targets and mechanisms of action of **3,3-Dimethylindolin-6-amine** is warranted to fully elucidate its therapeutic potential.

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## References

- 1. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3,3-Dimethylindolin-6-amine chemical structure and IUPAC name.]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1323086#3-3-dimethylindolin-6-amine-chemical-structure-and-iupac-name]

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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)